(7-fluoro-1H-indazol-3-yl)methanamine
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Overview
Description
(7-fluoro-1H-indazol-3-yl)methanamine is a chemical compound with the molecular formula C8H8FN3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 7th position of the indazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-1H-indazol-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindazole and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-1H-indazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (7-fluoro-1H-indazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities .
Industry
The compound finds applications in the pharmaceutical industry for the development of new drugs and in the chemical industry for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of (7-fluoro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 7th position enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(7-fluoro-1-methyl-1H-indazol-3-ylamine): Similar in structure but with a methyl group instead of a methanamine group.
(6-fluoro-1H-indazol-3-yl)methanamine: Similar but with the fluorine atom at the 6th position.
(5-fluoro-1H-indazol-3-yl)methanamine: Similar but with the fluorine atom at the 5th position.
Uniqueness
The unique positioning of the fluorine atom at the 7th position in (7-fluoro-1H-indazol-3-yl)methanamine imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H8FN3 |
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Molecular Weight |
165.17 g/mol |
IUPAC Name |
(7-fluoro-2H-indazol-3-yl)methanamine |
InChI |
InChI=1S/C8H8FN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,4,10H2,(H,11,12) |
InChI Key |
KXELRKFBLOZUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)CN |
Origin of Product |
United States |
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